- Heterocyclic compounds. Part 15. NN'-Di-tert-butylthiadiaziridine 1,1-dioxide: synthesis and reactionsJournal of the Chemical Society, 1977, (14), 1601-5,
Cas no 927-83-3 (Diazene,1,2-bis(1,1-dimethylethyl)-)
927-83-3 structure
Diazene,1,2-bis(1,1-dimethylethyl)- Properties
Names and Identifiers
-
- Diazene,1,2-bis(1,1-dimethylethyl)-
- Azo-t-butane
- Azo-tert-butane
- 2,2′-Azobis(2-Methylpropane)
- 2,2'-Azoisobutane
- 2,2'-dimethyl-2,2'-azopropane
- bis(1,1-dimethylethyl)diazene
- 1,2-Bis(1,1-dimethylethyl)diazene (ACI)
- Azoethane, 1,1,1′,1′-tetramethyl- (6CI, 7CI, 8CI)
- Diazene, bis(1,1-dimethylethyl)- (9CI)
- 1,2-Di-tert-butyldiazene
- 2,2′-Azobis-tert-butane
- 2,2′-Azoisobutane
- Bis(tert-butyl)diimine
- Di-tert-butyldiazene
- Azoethane, 1,1,1',1'-tetramethyl-
- UNII-A8ML3TJS95
- SCHEMBL35542
- SCHEMBL13199461
- Azoethane, 1,1,1',1'-tetramethyl-, (E)-
- 2,2'-Azobis(2-methylpropane)
- 2,2'-Azobis-tert-butane
- Azo-tert-butane, Di-tert-butyldiazene
- (tert-C4H9N)2
- Diatertabutyldiazene
- ditert-butyldiazene
- 1,2-Bis(1,1-dimethylethyl)diazene
- Diazene, 1,2-bis(1,1-dimethylethyl)-
- VR-160
- (E)-1,2-di-tert-butyldiazene
- GKCPCPKXFGQXGS-UHFFFAOYSA-N
- 15464-01-4
- A8ML3TJS95
- Diazene, 1,2-bis(1,1-dimethylethyl)-, (1E)
- AKOS015912910
- 927-83-3
- 2,2'-Azo-2,2'-dimethylpropane
- AKOS024386609
- Azobis(t-butane)
- GKCPCPKXFGQXGS-MDZDMXLPSA-N
- Diazene, bis(1,1-dimethylethyl)-
- 2,2'-Azobis(2-methylpropane), 97%
- 1,2-Ditert-butyldiazene #
- (E)-2,2'-Azoisobutane
- trans-Di-tert-butyldiazene
- DTXSID901346589
- +Expand
-
- MFCD00014998
- GKCPCPKXFGQXGS-UHFFFAOYSA-N
- 1S/C8H18N2/c1-7(2,3)9-10-8(4,5)6/h1-6H3
- N(C(C)(C)C)=NC(C)(C)C
Computed Properties
- 142.14700
- 0
- 2
- 2
- 142.147
- 10
- 107
- 0
- 0
- 0
- 0
- 0
- 1
- 2.2
- nothing
- 0
- 24.7A^2
Experimental Properties
- 3.03560
- 24.72000
- n20/D 1.397(lit.)
- 47-48 °C/8 mmHg(lit.)
- -14.5°C
- Fahrenheit: 44.6 ° f
Celsius: 7 ° c - Not determined
- Not determined
- 0.756 g/mL at 25 °C(lit.)
Diazene,1,2-bis(1,1-dimethylethyl)- Security Information
- GHS02 GHS07
- 3
- S16-S23-S24/25
- R11
- F Xn
- UN 1993 3/PG 2
- H225-H302-H315-H319-H332-H335
- P210-P261-P305+P351+P338
- 2-8°C
- 11-20/22-36/37/38
- Danger
- 10
Diazene,1,2-bis(1,1-dimethylethyl)- Customs Data
- 2927000090
-
China Customs Code:
2927000090Overview:
2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Diazene,1,2-bis(1,1-dimethylethyl)- Synthesis
Synthetic Circuit 1
Reaction Conditions
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Sodium hypochlorite Solvents: Pentane , Water ; 3 h, < 35 °C
Reference
- Chemical reactions of some nonaromatic radical anions1974, , ,,
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
Reference
- Acyclic trialkyldiazenium cation chemistry. Thermolysis and solvolysis of 1,2-di-tert-butyl-1-ethyldiazenium perchlorateJournal of the American Chemical Society, 1982, 104(20), 5422-7,
Synthetic Circuit 5
Reaction Conditions
Reference
- Syntheses and 15N NMR Spectra of Iminodiaziridines - Ring-Expansions of 1-Aryl-3-iminodiaziridines to 1H- and 3aH-Benzimidazoles, 2H-Indazoles, and 5H-Dibenzo[d,f][1,3]diazepinesEuropean Journal of Organic Chemistry, 2009, (23), 3940-3952,
Synthetic Circuit 6
Reaction Conditions
Reference
- Synthesis of branched azoalkanes and kinetics of their thermal decompositionCollection of Czechoslovak Chemical Communications, 1976, 41(5), 1557-64,
Synthetic Circuit 7
Reaction Conditions
Reference
- Chemistry of thiadiaziridine 1,1-dioxides. IIITetrahedron Letters, 1973, 3843, 3843-6,
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
Reference
- 1,2-DiazetidinedionesJournal of Organic Chemistry, 1967, 32(7360-2), 2360-2,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 2 h, rt
Reference
- Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with IsocyanidesJournal of Organic Chemistry, 2013, 78(7), 3009-3020,
Synthetic Circuit 12
Reaction Conditions
1.1 Solvents: 1,4-Dioxane , Water ; 63 h, reflux
1.2 Reagents: Oxygen ; 3 d, rt
1.2 Reagents: Oxygen ; 3 d, rt
Reference
- 1-acylsemicarbazides by ring opening of iminodiaziridines with carboxylic acids: novel, expeditious access to the azapeptide motifSynthesis, 2010, (19), 3358-3362,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Tetraethylammonium chloride Solvents: Acetonitrile , Tetrahydrofuran ; rt → 120 °C; 24 h, 120 °C
Reference
- Formation of the tetranuclear, tetrakis-terminal-imido Mn4IV(NtBu)8 cubane cluster by four-electron reductive elimination of tBuN:NtBu. The role of the s-block ion in stabilization of high-oxidation state intermediatesChemical Communications (Cambridge, 2014, 50(9), 1061-1063,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Iron pentacarbonyl Solvents: Tetrahydrofuran
Reference
- Metathesis and reduction reactions of nitroso compounds with metal carbenes and metal carbonylsJournal of Organometallic Chemistry, 1989, 368(1), 83-101,
Diazene,1,2-bis(1,1-dimethylethyl)- Raw materials
- Sulfamide, N,N'-bis(1,1-dimethylethyl)-
- Hydrazine,1,2-bis(1,1-dimethylethyl)-
- 2-Propanamine, N-[1,2-bis(1,1-dimethylethyl)-3-diaziridinylidene]-2-methyl-
- Thiadiaziridine, bis(1,1-dimethylethyl)-, 1,1-dioxide
- Tert-BUTYL ISOCYANIDE
- 2-methylpropan-2-amine
- Propane,2-methyl-2-nitroso-
Diazene,1,2-bis(1,1-dimethylethyl)- Preparation Products
Diazene,1,2-bis(1,1-dimethylethyl)- Suppliers
Hubei Baidu Chemistry Co.,Ltd.
Audited Supplier
(CAS:927-83-3)
PENG XING
18871490324
1400878899@qq.com
Hubei Wande Chemical Co.,Ltd.
Audited Supplier
(CAS:927-83-3)
CHEN DAN DAN
15827180502
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Diazene,1,2-bis(1,1-dimethylethyl)- Related Literature
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-
9. Back cover
-
Jules Dupire,Manouk Abkarian,Annie Viallat Soft Matter, 2015,11, 8372-8382
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